molecular formula C12H11F2NO3 B2800426 N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide CAS No. 2361656-00-8

N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide

Cat. No. B2800426
CAS RN: 2361656-00-8
M. Wt: 255.221
InChI Key: UKKHZIFBNVPOKX-UHFFFAOYSA-N
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Description

“N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide” is a chemical compound that contains a 2,2-difluoro-1,3-benzodioxole moiety . This moiety is a technical bulk product and is exceptionally acidic .


Synthesis Analysis

The synthesis of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety involves the conversion of 2,2-difluoro-1,3-benzodioxole via a 4-lithiated intermediate into various derivatives . The lithiated species can be trapped by various electrophiles to yield different products .


Molecular Structure Analysis

The molecular structure of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety has been confirmed by IR and 1H NMR . The single crystal structure has been determined by X-ray diffraction analysis .


Chemical Reactions Analysis

The 2,2-difluoro-1,3-benzodioxole moiety undergoes metalation at the 4-position with extraordinary ease . It can be converted into carboxylic acids, phenolic or alcoholic hydroxy derivatives, and aromatic or aliphatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-difluoro-1,3-benzodioxole include a refractive index of n20/D 1.444 and a density of 1.303 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Safety and Hazards

2,2-Difluoro-1,3-benzodioxole is classified as a flammable liquid and a skin irritant . It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

N-[2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c1-2-10(16)15-7-6-8-4-3-5-9-11(8)18-12(13,14)17-9/h2-5H,1,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHZIFBNVPOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=C2C(=CC=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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